Laserine

Description

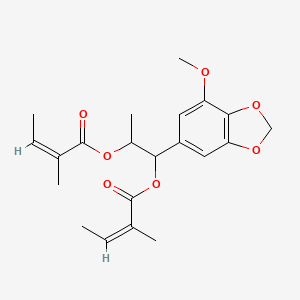

Structure

3D Structure

Properties

IUPAC Name |

[1-(7-methoxy-1,3-benzodioxol-5-yl)-1-[(Z)-2-methylbut-2-enoyl]oxypropan-2-yl] (Z)-2-methylbut-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O7/c1-7-12(3)20(22)27-14(5)18(28-21(23)13(4)8-2)15-9-16(24-6)19-17(10-15)25-11-26-19/h7-10,14,18H,11H2,1-6H3/b12-7-,13-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIFLQBNCXIFWEL-AJDRMPRJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC(C)C(C1=CC2=C(C(=C1)OC)OCO2)OC(=O)C(=CC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)OC(C)C(C1=CC2=C(C(=C1)OC)OCO2)OC(=O)/C(=C\C)/C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19946-83-9 | |

| Record name | Laserine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019946839 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Unveiling the Chemical Architecture and Biological Potential of Laserine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laserine, a naturally occurring phenylpropanoid, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on presenting quantitative data and detailed experimental methodologies to support further research and development. While comprehensive data on this compound's specific biological mechanisms are still emerging, this guide consolidates the available information and draws parallels with related compounds to illuminate its potential pathways of action.

Chemical Structure and Physicochemical Properties

This compound is chemically identified as [1-(7-methoxy-1,3-benzodioxol-5-yl)-1-[(Z)-2-methylbut-2-enoyl]oxypropan-2-yl] (Z)-2-methylbut-2-enoate.[1] Its molecular formula is C₂₁H₂₆O₇, and it has a molecular weight of 390.43 g/mol .[1]

| Property | Value | Reference |

| IUPAC Name | [1-(7-methoxy-1,3-benzodioxol-5-yl)-1-[(Z)-2-methylbut-2-enoyl]oxypropan-2-yl] (Z)-2-methylbut-2-enoate | [1] |

| Molecular Formula | C₂₁H₂₆O₇ | [1] |

| Molecular Weight | 390.43 g/mol | [1] |

| CAS Number | 19946-83-9 | [1][2] |

| InChI Key | YIFLQBNCXIFWEL-AJDRMPRJSA-N | [3] |

Spectroscopic Data

Table 1: Spectroscopic Data of this compound

| Technique | Data (Predicted or Referenced) |

| ¹³C NMR | Data available on SpectraBase |

| ¹H NMR | Data not currently available in public databases. |

| Mass Spectrometry | Fragmentation pattern not yet published. |

| Infrared (IR) Spectroscopy | Data not currently available in public databases. |

| UV-Vis Spectroscopy | As a phenylpropanoid ester with aromatic rings, this compound is expected to exhibit UV absorption.[3] |

Experimental Protocols

Isolation of Daucane Esters from Ferula Species (General Procedure)

This compound belongs to the class of daucane esters and has been reported in various Ferula species, including Ferula communis, Ferula linkii, and Ferula tingitana.[1] The following is a general protocol for the extraction and isolation of daucane esters from Ferula species, which can be adapted for the specific isolation of this compound.

1. Plant Material and Extraction:

-

Air-dried and finely ground roots of the Ferula species (e.g., Ferula communis) are used as the starting material.

-

The ground material is extracted with a suitable solvent, such as methanol (B129727) or dichloromethane, at room temperature for an extended period (e.g., 48 hours).

-

The resulting crude extract is filtered and concentrated under reduced pressure using a rotary evaporator.

2. Chromatographic Separation:

-

The crude extract is subjected to column chromatography on silica (B1680970) gel.

-

A gradient elution system is typically employed, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent such as ethyl acetate.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions exhibiting similar TLC profiles are combined.

3. Purification:

-

Further purification of the fractions containing the target daucane esters is achieved through repeated chromatographic techniques, which may include preparative HPLC or crystallization.

Biological Activity

While specific quantitative biological activity data for this compound is limited in publicly accessible literature, related daucane esters isolated from Ferula and Laserpitium species have demonstrated significant cytotoxic and anti-inflammatory properties.

Cytotoxic Activity

Numerous daucane esters have shown antiproliferative activity against various human tumor cell lines.[4][5] For instance, certain daucane derivatives have exhibited potent cytotoxicity against HeLa, A549, HL-60, and Jurkat cell lines.[5] The mechanism of action for some daucane esters involves the induction of apoptosis through the production of reactive oxygen species (ROS).[4]

Table 2: Cytotoxic Activity of Related Daucane Esters

| Compound/Extract | Cell Line | IC₅₀ (µM) | Reference |

| Daucane Ester (DE-11) | HeLa | 4.4 ± 0.7 | [5] |

| Daucane Ester (DE-11) | A549 | 2.8 ± 1.4 | [5] |

| Daucane Ester (DE-11) | HL-60 | 2.6 ± 0.4 | [5] |

| Daucane Ester (DE-8) | Jurkat | 3.3 ± 0.8 | [5] |

| Teferidin | PC-3 | 19.7 | [6] |

| Ferutinin | PC-3 | 19.69 ± 2.22 | [6] |

Anti-inflammatory Activity

Daucane esters from Laserpitium latifolium have been shown to suppress pro-inflammatory pathways, including those dependent on NF-κB and AP-1.[7] These compounds have been observed to inhibit the production of inflammatory cytokines and chemokines in human lung epithelial cells.[7]

Potential Signaling Pathway

Given the established anti-inflammatory and pro-apoptotic activities of related daucane esters, a plausible, though not yet directly demonstrated for this compound, mechanism of action could involve the modulation of the NF-κB signaling pathway. The NF-κB pathway is a critical regulator of inflammatory responses and cell survival.

References

- 1. This compound | C21H26O7 | CID 102571636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | TargetMol [targetmol.com]

- 3. This compound|Phenylpropanoid for Research [benchchem.com]

- 4. Natural daucane esters induces apoptosis in leukaemic cells through ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Natural daucane sesquiterpenes with antiproliferative and proapoptotic activity against human tumor cells [iris.uniroma1.it]

- 6. researchgate.net [researchgate.net]

- 7. Daucane esters from laserwort (Laserpitium latifolium L.) inhibit cytokine and chemokine production in human lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Laserine (CAS Number 19946-83-9)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Laserine, with the Chemical Abstracts Service (CAS) number 19946-83-9, is a naturally occurring phenylpropanoid that has garnered scientific interest for its potential biological activities. This technical guide provides a comprehensive overview of the known properties of this compound, including its physicochemical characteristics, cytotoxic effects against cancer cell lines, and its role in plant defense. Detailed experimental protocols are provided for key assays, and relevant biological pathways are visualized to support further research and development efforts.

Physicochemical Properties

This compound is a phenylpropanoid compound, a class of organic molecules synthesized in plants from the amino acid phenylalanine. It is notably found in carrots (Daucus carota), where it contributes to the vegetable's characteristic flavor profile and defense mechanisms.

| Property | Value | Source |

| CAS Number | 19946-83-9 | |

| Molecular Formula | C₂₁H₂₆O₇ | PubChem |

| Molecular Weight | 390.43 g/mol | PubChem |

| IUPAC Name | [1-(7-methoxy-1,3-benzodioxol-5-yl)-2-[(Z)-2-methylbut-2-enoyloxy]propyl] (Z)-2-methylbut-2-enoate | PubChem |

| Synonyms | Laserin | PubChem |

| Appearance | Not specified in available literature | |

| Solubility | Not specified in available literature |

Biological Activity

Current research indicates that this compound exhibits both cytotoxic and antifungal properties. These activities are of significant interest for potential applications in oncology and agriculture.

Cytotoxic Activity

This compound has demonstrated cytotoxic effects against human cancer cell lines. A study by Popović et al. (2013) investigated the in vitro cytotoxicity of this compound against two human breast adenocarcinoma cell lines, the invasive MCF-7/6 and the non-invasive MCF-7/AZ. The half-maximal inhibitory concentrations (IC₅₀) were determined using both the MTT and Sulforhodamine B (SRB) assays.

| Cell Line | Assay | IC₅₀ (µM) |

| MCF-7/6 | MTT | 4.57 |

| MCF-7/AZ | MTT | 2.46 |

| MCF-7/6 | SRB | Not specified |

| MCF-7/AZ | SRB | Not specified |

Data from Popović et al. (2013)

It is noteworthy that this compound's isomer, 2-epithis compound, has also been reported to exhibit significant cytotoxicity against the human leukemia cell line HL-60.[1] This suggests that the stereochemistry of the molecule may play a crucial role in its biological activity.

Antifungal Activity

This compound, along with its isomer 2-epithis compound, is believed to contribute to the defense mechanisms of carrots against soil-borne fungal pathogens. Research has shown a significant negative correlation between the concentration of these phenylpropanoids in carrot taproots and the severity of infection by Mycocentrospora acerina and Botrytis cinerea. While specific minimum inhibitory concentration (MIC) or IC₅₀ values for the pure compound against these fungi have not been reported in the available literature, the in-planta evidence strongly suggests an antifungal role.

Mechanism of Action

The precise molecular mechanisms underlying the biological activities of this compound have not yet been fully elucidated. Based on the known functions of other phenylpropanoids and cytotoxic compounds, several potential mechanisms can be hypothesized.

Hypothesized Signaling Pathway for Cytotoxicity:

Caption: Hypothesized mechanism of this compound-induced cytotoxicity.

Further research is required to identify the specific molecular targets and signaling pathways modulated by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments related to the biological evaluation of this compound.

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is adapted from the methodology described by Popović et al. (2013) for determining the IC₅₀ values of this compound against cancer cell lines.

Experimental Workflow:

Caption: Workflow for the MTT cytotoxicity assay.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7/6, MCF-7/AZ) in 96-well microtiter plates at an appropriate density and allow them to adhere for 24 hours in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plates for 72 hours under the same conditions.

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for an additional 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In-Planta Antifungal Assay

This protocol is based on the methodology used by He et al. (2025) to assess the relationship between endogenous this compound levels and fungal disease severity in carrots.

Methodology:

-

Fungal Inoculum Preparation: Culture Mycocentrospora acerina and Botrytis cinerea on appropriate agar (B569324) media. Prepare spore suspensions of a defined concentration (e.g., 1 x 10⁵ spores/mL for M. acerina and 1 x 10⁶ spores/mL for B. cinerea).

-

Carrot Inoculation: Create uniform wounds on the surface of carrot taproots using a sterile cork borer. Apply a small volume (e.g., 10 µL) of the fungal spore suspension to each wound.

-

Incubation: Place the inoculated carrots in a controlled environment with high humidity and a temperature conducive to fungal growth (e.g., 15-20°C) for a specified period (e.g., 14-21 days).

-

Disease Assessment: Measure the lesion diameter or the area of necrosis around the inoculation site.

-

Quantification of this compound: At the time of inoculation or after the incubation period, collect tissue samples from the carrot peel and flesh. Extract the phenylpropanoids using an appropriate solvent (e.g., methanol).

-

HPLC Analysis: Quantify the concentration of this compound in the extracts using High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., Diode-Array Detector - DAD).

-

Correlation Analysis: Statistically analyze the correlation between the concentration of this compound and the measured disease severity.

Synthesis

General Synthetic Relationship:

Caption: General synthetic approach to this compound.

Future Directions

This compound presents a promising scaffold for further investigation. Key areas for future research include:

-

Elucidation of the Mechanism of Action: Identifying the specific molecular targets and signaling pathways responsible for its cytotoxic and antifungal effects.

-

In Vivo Efficacy Studies: Evaluating the therapeutic potential of this compound in animal models of cancer and fungal infections.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its biological activity and pharmacokinetic properties.

-

Toxicological Profiling: Conducting comprehensive safety and toxicity studies to assess its suitability for therapeutic development.

This technical guide provides a foundation for researchers and drug development professionals to advance the scientific understanding and potential applications of this compound.

References

The Enigmatic Alkaloid: A Technical Guide to the Natural Sources and Isolation of Laserine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laserine, a phenylpropanoid of growing interest, has demonstrated notable cytotoxic activities, positioning it as a compound of interest for further investigation in drug development. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its biological activities, with a focus on its effects on cancer cell signaling pathways. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate a deeper understanding of the current state of this compound research.

Natural Sources of this compound

This compound is primarily found in plant species belonging to the Apiaceae family, a diverse group of flowering plants.[1][2] The principal reported natural sources of this compound are detailed in Table 1. The underground parts of these plants, such as the roots and rhizomes, appear to be the most abundant sources of this compound.[3][4]

Table 1: Natural Plant Sources of this compound

| Plant Species | Family | Plant Part(s) | Reference(s) |

| Laserpitium latifolium | Apiaceae | Underground parts (roots and rhizomes) | [3][4] |

| Ferula communis | Apiaceae | Not specified | |

| Ferula linkii | Apiaceae | Not specified | |

| Ferula tingitana | Apiaceae | Not specified | |

| Prangos trifida | Apiaceae | Not specified | [5][6][7][8] |

| Daucus carota (Carrot) | Apiaceae | Not specified | [4] |

Isolation and Purification of this compound

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic purification. While a universally standardized protocol has not been established, the following methodologies, adapted from general alkaloid and phenylpropanoid isolation techniques and specific examples for related compounds, provide a robust framework for its extraction and purification.

General Extraction and Fractionation Workflow

The initial step involves the extraction of the dried and powdered plant material with an organic solvent. Chloroform (B151607) has been successfully used for the extraction of "laserin" from Laserpitium latifolium.[3][4] A general workflow for extraction and fractionation is depicted in Figure 1.

Caption: General workflow for the extraction and purification of this compound.

Detailed Experimental Protocols

The following are detailed protocols that can be adapted for the isolation of this compound.

Protocol 1: Solvent Extraction of "Laserin" from Laserpitium latifolium

This protocol is based on the reported isolation of "laserin" from the underground parts of Laserpitium latifolium.[4]

-

Plant Material Preparation: Collect, dry, and finely powder the underground parts (roots and rhizomes) of Laserpitium latifolium.

-

Extraction: Macerate the powdered plant material in chloroform (e.g., a ratio of 100 g of plant material to 1 L of chloroform) at room temperature for 48 hours. Repeat the extraction process twice.[4]

-

Filtration and Concentration: Filter the combined chloroform extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Chromatographic Purification:

-

Subject the crude extract to column chromatography on silica (B1680970) gel.

-

Elute the column with a gradient of solvents, such as a mixture of n-hexane and ethyl acetate, with increasing polarity.

-

Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing this compound.

-

Combine the this compound-rich fractions and further purify them using high-performance liquid chromatography (HPLC) to obtain pure this compound.

-

Protocol 2: Adapted Acid-Base Extraction for Alkaloids

This is a general method for alkaloid extraction that can be adapted for this compound, leveraging its basic properties.

-

Acidic Extraction: Moisten the powdered plant material with a dilute acid (e.g., 1% HCl) and then extract with an organic solvent immiscible with water (e.g., diethyl ether or chloroform) to remove non-alkaloidal compounds.

-

Basification and Extraction: Make the acidic aqueous solution alkaline by adding a base (e.g., ammonium (B1175870) hydroxide) to a pH of 9-10. This will convert the alkaloid salts to their free base form.

-

Solvent Extraction: Extract the alkaline solution with an organic solvent (e.g., chloroform or dichloromethane). The free this compound base will dissolve in the organic layer.

-

Washing and Concentration: Wash the organic layer with distilled water to remove impurities, dry it over anhydrous sodium sulfate, and then concentrate it under reduced pressure to yield the crude this compound extract.

-

Purification: Further purify the crude extract using chromatographic techniques as described in Protocol 1.

Quantitative Data

The cytotoxic activity of "laserin" isolated from Laserpitium latifolium has been evaluated against human breast adenocarcinoma cell lines. The IC50 values, representing the concentration of the compound required to inhibit 50% of cell growth, are summarized in Table 2.

Table 2: Cytotoxic Activity of Laserin

| Cell Line | Assay | IC50 (µM) | Reference |

| MCF 7/6 (invasive) | MTT | 4.57 | [3] |

| MCF 7/AZ (non-invasive) | MTT | 2.46 | [3] |

Spectroscopic Data for Structural Elucidation

The structure of "laserin" has been elucidated using various spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).[4] While the complete raw data is extensive, key characteristic spectroscopic data are essential for its identification and characterization. A summary of expected spectroscopic data is presented in Table 3.

Table 3: Key Spectroscopic Data for this compound

| Spectroscopic Technique | Key Observables |

| ¹H-NMR | Signals corresponding to aromatic protons, methoxy (B1213986) group protons, and protons of the phenylpropanoid side chain. |

| ¹³C-NMR | Resonances for aromatic carbons, the methoxy carbon, and carbons of the phenylpropanoid skeleton. |

| Mass Spectrometry (MS) | Molecular ion peak (M+) corresponding to the molecular weight of this compound and characteristic fragmentation patterns. |

Biological Activity and Signaling Pathways

"Laserin" has demonstrated significant cytotoxic and antiproliferative effects against human breast cancer cell lines.[3] The underlying mechanism is believed to involve the induction of apoptosis. While the precise signaling pathways modulated by this compound are still under investigation, the induction of apoptosis in cancer cells often involves key signaling cascades such as the NF-κB and AP-1 pathways.

This compound-Induced Apoptosis in Breast Cancer Cells

The cytotoxic effects of "laserin" on MCF-7 breast cancer cells suggest the activation of apoptotic pathways. A proposed logical relationship for this process is illustrated in Figure 2.

Caption: Proposed mechanism of this compound-induced apoptosis in breast cancer cells.

Potential Involvement of NF-κB and AP-1 Signaling Pathways

The NF-κB and AP-1 transcription factors are critical regulators of cellular processes, including proliferation, apoptosis, and inflammation. Many natural compounds exert their anticancer effects by modulating these pathways. It is plausible that this compound's cytotoxic activity is mediated through the inhibition of pro-survival signals regulated by NF-κB or the activation of pro-apoptotic signals involving AP-1. A conceptual diagram of these potential interactions is shown in Figure 3.

Caption: Potential modulation of NF-κB and AP-1 pathways by this compound.

Future Directions

Further research is warranted to fully elucidate the therapeutic potential of this compound. Key areas for future investigation include:

-

Comprehensive phytochemical screening of Prangos trifida and other Apiaceae species to identify new and abundant sources of this compound.

-

Optimization of isolation protocols to improve the yield and purity of this compound from natural sources.

-

In-depth mechanistic studies to definitively identify the signaling pathways modulated by this compound in cancer cells.

-

In vivo studies to evaluate the efficacy and safety of this compound in animal models of cancer.

This technical guide serves as a foundational resource for researchers and professionals in the field of drug discovery, providing a comprehensive overview of the current knowledge on this compound and highlighting promising avenues for future research.

References

- 1. researchgate.net [researchgate.net]

- 2. Induction of Apoptosis in Human Breast Cancer MCF-7 Cells by a Semi-Synthetic Derivative of Artemisinin: A Caspase-Related Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. api.pageplace.de [api.pageplace.de]

- 4. ACG Publications [acgpubs.org]

- 5. Chemical Analysis and Investigation of Antimicrobial and Antibiofilm Activities of Prangos trifida (Apiaceae) [mdpi.com]

- 6. opotek.com [opotek.com]

- 7. researchgate.net [researchgate.net]

- 8. iris.unipa.it [iris.unipa.it]

The Putative Biosynthetic Pathway of Laserine in Ferula communis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laserine, a daucane-type sesquiterpenoid ester found in the giant fennel (Ferula communis), belongs to a class of natural products with significant biological activities. Understanding its biosynthesis is crucial for potential biotechnological production and the development of novel therapeutic agents. This technical guide outlines the putative biosynthetic pathway of this compound, drawing upon established principles of sesquiterpene and phenylpropanoid metabolism. While direct experimental evidence for the entire pathway in F. communis is yet to be fully elucidated, this document provides a comprehensive theoretical framework, details common experimental methodologies for pathway characterization, and presents logical workflows for future research.

Introduction to this compound and Ferula communis

Ferula communis, a member of the Apiaceae family, is a rich source of diverse secondary metabolites, including sesquiterpenes and their derivatives.[1] The genus Ferula is known for producing various sesquiterpene skeletons, with the daucane-type being particularly common.[2] this compound is a notable daucane ester, characterized by a bicyclo[5.3.0]decane core functionalized with a phenylpropanoid moiety. The biosynthesis of such hybrid molecules involves the convergence of two major metabolic pathways: the terpenoid pathway and the phenylpropanoid pathway.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three main stages:

-

Formation of the daucane sesquiterpene backbone.

-

Tailoring of the daucane core through hydroxylation.

-

Esterification with a phenylpropanoid-derived acyl group.

Stage 1: Formation of the Daucane Skeleton

The biosynthesis of all sesquiterpenes originates from farnesyl pyrophosphate (FPP), which is synthesized via the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathway. The key step is the cyclization of FPP, catalyzed by a specific terpene synthase (TPS).

-

Step 1: FPP Synthesis: Isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP) are condensed to form geranyl pyrophosphate (GPP), which is then elongated with another IPP unit to yield (2E,6E)-farnesyl pyrophosphate (FPP).

-

Step 2: Cyclization to Daucane: A putative daucane synthase, a type of sesquiterpene synthase, catalyzes the complex cyclization of FPP. This reaction proceeds through a series of carbocation intermediates, ultimately forming the characteristic 5/7-fused bicyclic daucane skeleton.[3][4]

Caption: Proposed biosynthesis of the daucane skeleton from isoprenoid precursors.

Stage 2: Tailoring of the Daucane Skeleton

Following the formation of the hydrocarbon scaffold, the daucane skeleton undergoes a series of oxidative modifications, primarily hydroxylations. These reactions are typically catalyzed by cytochrome P450 monooxygenases (P450s), which introduce hydroxyl groups at specific positions on the molecule, creating the polyol precursor for esterification. For this compound, this would result in an intermediate such as jaeschkeanadiol.

Stage 3: Phenylpropanoid Pathway and Esterification

The acyl moiety of this compound is derived from the phenylpropanoid pathway.

-

Step 1: Phenylpropanoid Acid Synthesis: The pathway starts with the amino acid L-phenylalanine, which is converted to cinnamic acid and then undergoes a series of hydroxylations and methylations to produce various hydroxycinnamic acids.[5][6]

-

Step 2: Acyl-CoA Thioester Formation: The specific phenylpropanoic acid is activated by ligation to Coenzyme A (CoA), a reaction catalyzed by a 4-coumarate:CoA ligase (4CL) or a similar enzyme.[7]

-

Step 3: Esterification: The final step is the transfer of the activated phenylpropanoyl group from its CoA thioester to a specific hydroxyl group on the daucane polyol. This reaction is catalyzed by an acyltransferase, likely belonging to the BAHD (BEAT, AHCT, HCBT, DAT) family of plant acyltransferases, which are known to be involved in the esterification of terpenoids.

References

- 1. Review of the traditional uses, phytochemistry, pharmacology and toxicology of giant fennel (Ferula communis L. subsp. communis) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel terpenes generated by heterologous expression of bacterial terpene synthase genes in an engineered Streptomyces host - PMC [pmc.ncbi.nlm.nih.gov]

- 3. edepot.wur.nl [edepot.wur.nl]

- 4. brainkart.com [brainkart.com]

- 5. Structure–function relationships in plant phenylpropanoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phenylpropanoid - Wikipedia [en.wikipedia.org]

- 7. The Phenylpropanoid Pathway in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of Laserine C21H26O7

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laserine, with the chemical formula C21H26O7, is a natural product that has been identified in plants of the Ferula genus.[1] Despite its discovery, publicly available in-depth experimental data on its physical, chemical, and biological properties remains notably scarce. This guide aims to consolidate the currently available information and highlight the significant gaps in the scientific literature, thereby pointing to potential avenues for future research.

Chemical and Physical Properties

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C21H26O7 | PubChem[1] |

| IUPAC Name | [1-(7-methoxy-1,3-benzodioxol-5-yl)-1-[(Z)-2-methylbut-2-enoyl]oxypropan-2-yl] (Z)-2-methylbut-2-enoate | PubChem[1] |

| Molecular Weight | 390.4 g/mol | PubChem[1] |

| Monoisotopic Mass | 390.16785316 Da | PubChem[1] |

| CAS Number | 19946-83-9 | PubChem[1] |

| XLogP3-AA (Computed) | 4.1 | PubChem[1] |

| Topological Polar Surface Area (Computed) | 80.3 Ų | PubChem[1] |

Spectral Data

Comprehensive, experimentally-derived spectral data for this compound, including 1H NMR, 13C NMR, Infrared (IR), and Mass Spectrometry (MS), are not currently published in detail. While a database entry indicates the existence of a 13C NMR spectrum for this compound, the actual spectrum is not provided.[2] The absence of this fundamental data presents a significant challenge for the unambiguous identification and characterization of this compound.

Experimental Protocols

Detailed experimental protocols for the isolation, purification, and characterization of this compound are not specifically described in the available literature. However, general methods for the extraction of secondary metabolites from Ferula species can be adapted.

General Isolation and Purification Workflow from Ferula Species

The following diagram outlines a general workflow that could be adapted for the isolation of this compound.

References

Spectral data for Laserine (NMR, IR, Mass Spec)

This guide provides a comprehensive overview of the spectral data for Laserine, a guaianolide sesquiterpene lactone. The information is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Introduction to this compound

This compound is a naturally occurring sesquiterpene lactone with the molecular formula C₂₁H₂₆O₇.[1] It belongs to the class of guaianolides and has been isolated from plants of the Laserpitium genus. The structural elucidation of this compound, like other natural products, relies on a combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectral Data

The following sections present the available spectral data for this compound. The data is organized into tables for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. The reported chemical shifts for this compound are presented in Table 1.[1]

Table 1: ¹³C NMR Chemical Shift Data for this compound

| Carbon Atom | Chemical Shift (δ) in ppm |

|---|---|

| 1 | 51.3 |

| 2 | 25.4 |

| 3 | 35.8 |

| 4 | 139.8 |

| 5 | 128.2 |

| 6 | 82.5 |

| 7 | 50.1 |

| 8 | 71.9 |

| 9 | 41.2 |

| 10 | 76.8 |

| 11 | 139.1 |

| 12 | 170.2 |

| 13 | 120.5 |

| 14 | 16.5 |

| 15 | 17.1 |

| OAc (C=O) | 170.5 |

| OAc (CH₃) | 21.1 |

| OAng (C=O) | 167.5 |

| OAng (Cα) | 127.8 |

| OAng (Cβ) | 138.4 |

| OAng (CH₃α) | 20.6 |

| OAng (CH₃β) | 15.9 |

Solvent: CDCl₃ OAc: Acetoxy group OAng: Angeloyloxy group

The ¹H NMR spectrum reveals information about the proton environments and their connectivity. While a complete, authenticated ¹H NMR spectrum for this compound is not publicly available, some characteristic signals have been reported. For instance, the presence of diastereomers can be suggested by doublets for methyl groups observed at δ 1.14 and 1.24 ppm.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum is expected to show characteristic absorption bands for its ester carbonyl groups (C=O) and carbon-carbon double bonds (C=C). The typical regions for these absorptions are:

-

Ester C=O stretch: 1735-1750 cm⁻¹

-

α,β-Unsaturated γ-lactone C=O stretch: ~1760 cm⁻¹

-

C=C stretch: 1640-1680 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound (C₂₁H₂₆O₇), high-resolution mass spectrometry (HRMS) would confirm its molecular formula by providing a highly accurate mass measurement. The expected monoisotopic mass is approximately 390.1678 g/mol .

Experimental Protocols

The following are detailed methodologies for the key experiments typically used in the isolation and characterization of sesquiterpene lactones like this compound.

Isolation of this compound

-

Extraction: The air-dried and powdered plant material (e.g., roots of Laserpitium siler) is extracted with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature.

-

Solvent Partitioning: The crude extract is then concentrated under reduced pressure and subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform (B151607), and ethyl acetate) to separate compounds based on their polarity.

-

Chromatographic Separation: The fraction containing the sesquiterpene lactones (typically the chloroform or ethyl acetate (B1210297) fraction) is further purified using a combination of chromatographic techniques, such as column chromatography on silica (B1680970) gel and preparative thin-layer chromatography (TLC). The fractions are monitored by TLC to identify and isolate the pure compound.

Spectroscopic Analysis

-

Sample Preparation: A few milligrams of the purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

Data Acquisition: Standard pulse sequences are used to acquire ¹D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Sample Preparation: A small amount of the pure compound is analyzed as a thin film on a KBr pellet or in a suitable solvent (e.g., chloroform).

-

Instrumentation: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrophotometer.

-

Data Acquisition: The spectrum is typically scanned over the range of 4000-400 cm⁻¹. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

-

Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: High-resolution mass spectra are typically obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Data Acquisition: The analysis is performed in positive or negative ion mode to determine the accurate mass of the molecular ion ([M+H]⁺, [M+Na]⁺, or [M-H]⁻).

Workflow for Natural Product Isolation and Characterization

The following diagram illustrates the general workflow for the isolation and structural elucidation of a natural product like this compound.

Caption: General workflow for isolating and identifying this compound.

References

The Solubility Profile of Laserine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Laserine, a naturally occurring phenylpropanoid, in various organic solvents. Due to the limited availability of precise quantitative solubility data in public literature, this guide summarizes the available qualitative information and outlines a standard experimental protocol for determining solubility. This information is crucial for researchers working on the extraction, purification, formulation, and biological screening of this compound.

Physicochemical Properties of this compound

This compound is a complex organic molecule with the molecular formula C₂₁H₂₆O₇. Its structure, containing both polar functional groups and a significant non-polar backbone, dictates its solubility behavior. Phenylpropanoids, the class of compounds to which this compound belongs, are generally soluble in many organic solvents. They tend to be more soluble in polar solvents such as chloroform (B151607), methanol (B129727), and DMSO, while exhibiting lower solubility in non-polar solvents like hexane.

Qualitative Solubility of this compound

Based on extraction protocols and general characteristics of related compounds, the following table summarizes the expected qualitative solubility of this compound in common organic solvents. It is important to note that these are general indicators and experimental verification is highly recommended.

| Solvent Family | Solvent Name | Expected Solubility | Rationale/Evidence |

| Halogenated | Chloroform | Soluble | This compound has been successfully isolated from plant matter using chloroform extracts, indicating good solubility. |

| Alcohols | Methanol | Soluble | As a polar protic solvent, methanol is expected to dissolve this compound. It is also commonly used as a mobile phase component in HPLC analysis of phenylpropanoids, which requires the analyte to be soluble. |

| Ethanol (B145695) | Soluble | Similar to methanol, ethanol is a polar protic solvent and is anticipated to be a good solvent for this compound. | |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a strong, polar aprotic solvent known to dissolve a wide range of organic compounds, including complex natural products. The use of DMSO in creating stock solutions for biological assays is a common practice. |

| Ketones | Acetone | Likely Soluble | Acetone is a polar aprotic solvent that is a good solvent for many natural products. |

| Ethers | Diethyl Ether | Sparingly Soluble to Insoluble | As a relatively non-polar solvent, diethyl ether is expected to be a poor solvent for the polar functional groups in this compound. |

| Alkanes | Hexane | Insoluble | Hexane is a non-polar solvent and is unlikely to effectively dissolve the polar components of the this compound molecule. |

Experimental Protocol: Determination of this compound Solubility via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a specific solvent[1][2][3][4][5].

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (solid, of known purity)

-

Selected organic solvent (e.g., methanol, analytical grade)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a glass vial containing a known volume of the selected organic solvent. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached[4].

-

Phase Separation: After equilibration, remove the vials from the shaker and let them stand to allow the undissolved solid to settle. For finer suspensions, centrifuge the vials at a moderate speed to pellet the excess solid.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette, ensuring no solid particles are disturbed. Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

HPLC Analysis: Inject the diluted sample into the HPLC system. The concentration is determined by comparing the peak area of the sample to a standard curve prepared with known concentrations of this compound.

-

UV-Vis Spectrophotometry: Measure the absorbance of the diluted sample at the wavelength of maximum absorbance (λmax) for this compound. The concentration is calculated using a standard curve.

-

-

Calculation of Solubility: Calculate the solubility of this compound in the organic solvent by multiplying the determined concentration by the dilution factor. The solubility is typically expressed in mg/mL or g/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow of the shake-flask solubility determination method.

Caption: Workflow for Solubility Determination using the Shake-Flask Method.

Biological Activity and Signaling Pathways

Currently, there is limited specific information in the public domain detailing the precise signaling pathways through which this compound exerts its biological effects. Phenylpropanoids, as a class, are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and cytotoxic properties. The mechanisms of action for these effects often involve complex interactions with multiple cellular targets and signaling cascades. Further research is required to elucidate the specific molecular mechanisms and signaling pathways modulated by this compound.

References

An In-depth Technical Guide to the Stability and Degradation Profile of Laserine

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive overview of the stability and degradation profile of the novel therapeutic agent, Laserine. The following sections detail the intrinsic stability of this compound under various stress conditions, including photolytic, thermal, oxidative, and pH-mediated degradation. We present detailed experimental protocols for the analytical methods used to assess stability and characterize degradation products. Furthermore, this guide outlines the primary degradation pathways and provides a summary of the quantitative data obtained from forced degradation studies.

Introduction to this compound

This compound is a promising small molecule inhibitor of the novel kinase, Target Kinase 1 (TK1), which plays a crucial role in the Pathogenic Signaling Cascade (PSC). Its therapeutic potential is currently under investigation for the treatment of various proliferative disorders. A thorough understanding of its stability and degradation characteristics is paramount for the development of a safe, effective, and stable pharmaceutical formulation.

Quantitative Stability Data Summary

The stability of this compound was assessed under various stress conditions as per ICH guidelines. The data presented below summarizes the extent of degradation and the formation of key degradants.

Table 1: Summary of Forced Degradation Studies for this compound

| Stress Condition | Parameters | Duration | Assay (%) of this compound Remaining | Major Degradant(s) Formed | Remarks |

| Acid Hydrolysis | 0.1 N HCl | 72 hours | 85.2% | L-DEG-01, L-DEG-02 | Significant degradation observed. |

| Base Hydrolysis | 0.1 N NaOH | 24 hours | 79.5% | L-DEG-03 | Rapid degradation. |

| Oxidative | 3% H₂O₂ | 48 hours | 92.1% | L-DEG-04 | Moderate degradation. |

| Thermal | 80°C | 7 days | 98.7% | L-DEG-01 | Highly stable to heat. |

| Photolytic | ICH Option 2 | 7 days | 95.4% | L-DEG-05 | Moderate photosensitivity. |

Key Experimental Protocols

Protocol: Forced Degradation Study

-

Preparation of Stock Solution: A stock solution of this compound (1 mg/mL) is prepared in a 50:50 mixture of acetonitrile (B52724) and water.

-

Acid Hydrolysis: 1 mL of the stock solution is mixed with 1 mL of 0.1 N HCl and kept at 60°C for 72 hours. The solution is then neutralized with 0.1 N NaOH.

-

Base Hydrolysis: 1 mL of the stock solution is mixed with 1 mL of 0.1 N NaOH and kept at room temperature for 24 hours. The solution is then neutralized with 0.1 N HCl.

-

Oxidative Degradation: 1 mL of the stock solution is mixed with 1 mL of 3% H₂O₂ and kept at room temperature for 48 hours, protected from light.

-

Thermal Degradation: A solid sample of this compound is placed in a controlled temperature oven at 80°C for 7 days.

-

Photolytic Degradation: A solution of this compound is exposed to a light source conforming to ICH Q1B guidelines for a period of 7 days. A control sample is kept in the dark.

-

Analysis: All samples are diluted to a final concentration of 100 µg/mL and analyzed by a stability-indicating HPLC-UV method.

Protocol: Stability-Indicating HPLC Method

-

Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

-

Gradient Program: Start with 95% A, hold for 2 min; ramp to 100% B over 20 min; hold for 5 min; return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 280 nm.

-

Injection Volume: 10 µL.

Visualization of Pathways and Workflows

This compound's Proposed Signaling Pathway

The following diagram illustrates the proposed mechanism of action for this compound in inhibiting the Pathogenic Signaling Cascade.

Caption: Proposed inhibition of the TK1 signaling pathway by this compound.

Experimental Workflow for Degradation Analysis

This workflow outlines the logical steps from sample preparation to data analysis in the forced degradation studies of this compound.

Caption: Workflow for the forced degradation analysis of this compound.

Conclusion

The studies summarized in this guide indicate that this compound is a relatively stable compound, with predictable degradation pathways under hydrolytic and oxidative stress. It exhibits high thermal stability but is moderately sensitive to basic and photolytic conditions. The primary degradation products have been identified as L-DEG-01 through L-DEG-05. These findings are critical for guiding the development of a stable pharmaceutical formulation and for establishing appropriate storage and handling conditions. Further characterization of the identified degradation products is recommended.

In Silico Prediction of Laserine Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Laserine, a phenylpropanoid found in plants such as carrots (Daucus carota) and species of the Laserpitium genus, has garnered interest for its potential cytotoxic and antifungal properties. This technical guide provides an in-depth overview of the current knowledge on this compound's bioactivity, with a focus on in silico prediction methodologies. While publicly available quantitative bioactivity data for this compound is scarce, this document leverages data on its isomer, 2-epithis compound, to present a comprehensive framework for predicting its biological effects. This guide details experimental protocols for assessing cytotoxicity, outlines a complete in silico workflow for bioactivity prediction—from molecular docking to ADMET analysis—and visualizes a key signaling pathway potentially modulated by this class of compounds.

Introduction to this compound and its Bioactive Potential

This compound is a naturally occurring phenylpropanoid, a class of organic compounds synthesized by plants from the amino acid phenylalanine.[1] Structurally related compounds, such as 2-epithis compound, have demonstrated significant cytotoxic effects against human cancer cell lines, suggesting that phenylpropanoids from dietary sources like carrots could be of interest in oncology research.[2][3] The exploration of this compound's bioactivity is part of a broader effort to identify and characterize novel therapeutic agents from natural products.

Quantitative Bioactivity Data

Direct quantitative bioactivity data for this compound is limited in publicly accessible literature. However, a key study on cytotoxic phenylpropanoids from carrot has reported the bioactivity of its isomer, 2-epithis compound.

Table 1: Cytotoxicity of 2-Epithis compound

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| 2-Epithis compound | HL-60 (Human promyelocytic leukemia) | MTT Assay | 0.52 | [4] |

IC50 (Half-maximal inhibitory concentration) is the concentration of a substance that inhibits a biological process by 50%.

Experimental Protocols

To facilitate further research into this compound and its analogs, this section provides detailed methodologies for key in vitro assays.

Cytotoxicity Testing: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5][6]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of living cells.

Protocol:

-

Cell Seeding:

-

Compound Treatment:

-

Prepare a stock solution of this compound or its analog in a suitable solvent (e.g., DMSO).[9]

-

Perform serial dilutions of the stock solution to achieve a range of desired concentrations.

-

Add the compound dilutions to the appropriate wells, including a vehicle control (solvent only).

-

-

Incubation:

-

Incubate the plates for a specified period (e.g., 48 or 72 hours) to allow the compound to exert its effect.

-

-

MTT Addition and Incubation:

-

Add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate for 3-4 hours to allow for formazan crystal formation.

-

-

Solubilization and Measurement:

-

Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC50 value by plotting a dose-response curve and fitting it to a suitable model.

-

Antifungal Susceptibility Testing: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of a compound against a specific fungus.[10][11]

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Protocol:

-

Inoculum Preparation:

-

Culture the fungal strain of interest (e.g., Candida albicans) on an appropriate agar (B569324) medium.

-

Prepare a standardized inoculum suspension in a sterile saline solution, adjusting the turbidity to a 0.5 McFarland standard.

-

-

Compound Dilution:

-

Prepare serial twofold dilutions of this compound in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).

-

-

Inoculation:

-

Add the standardized fungal inoculum to each well of the microtiter plate.

-

-

Incubation:

-

Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

-

-

MIC Determination:

-

Visually inspect the plates for fungal growth. The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

In Silico Prediction of Bioactivity

In the absence of extensive experimental data, in silico methods provide a powerful approach to predict the bioactivity of molecules like this compound.[12][13]

In Silico Workflow

The following diagram illustrates a typical workflow for the computational prediction of a small molecule's bioactivity.

Detailed Methodologies

4.2.1. Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[14][15][16]

Protocol:

-

Ligand Preparation:

-

Obtain the 3D structure of this compound, for instance, from a chemical database like PubChem.

-

Optimize the ligand's geometry and assign partial charges using software like AutoDock Tools.[17]

-

-

Target Preparation:

-

Select a relevant protein target. For cytotoxicity, this could be an enzyme or receptor implicated in cancer cell proliferation (e.g., a kinase or a component of an apoptotic pathway).

-

Download the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Prepare the protein by removing water molecules, adding polar hydrogens, and defining the binding site (grid box).[17]

-

-

Docking Simulation:

-

Use a docking program like AutoDock Vina to perform the docking calculations.[18]

-

The program will explore different conformations of the ligand within the defined binding site and score them based on their binding affinity.

-

-

Analysis of Results:

-

Analyze the predicted binding poses and their corresponding binding energies. A lower binding energy generally indicates a more stable protein-ligand complex.

-

Visualize the interactions between this compound and the amino acid residues of the target protein to understand the molecular basis of the predicted binding.

-

4.2.2. ADMET Prediction

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for evaluating the drug-likeness of a compound.[10][11][19]

Protocol:

-

Input:

-

Use the 2D or 3D structure of this compound as input for ADMET prediction software or web servers.

-

-

Prediction:

-

Utilize tools to predict various physicochemical and pharmacokinetic properties, such as:

-

Absorption: Lipophilicity (logP), water solubility, and intestinal absorption.

-

Distribution: Plasma protein binding and blood-brain barrier penetration.

-

Metabolism: Prediction of metabolic sites by cytochrome P450 enzymes.

-

Excretion: Prediction of renal clearance.

-

Toxicity: Prediction of potential toxicities, such as mutagenicity and carcinogenicity.

-

-

-

Analysis:

-

Evaluate the predicted ADMET profile to assess the potential of this compound as a drug candidate and to identify potential liabilities.

-

Potential Signaling Pathway Involvement

Given the cytotoxic effects of the related compound 2-epithis compound, it is plausible that this compound may induce apoptosis in cancer cells. The p53 signaling pathway is a critical regulator of apoptosis.

This diagram illustrates how a compound like this compound could potentially induce cellular stress, leading to the activation of the p53 tumor suppressor protein. Activated p53 can then trigger apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2, ultimately leading to the activation of caspases and programmed cell death.

Conclusion and Future Directions

While this compound shows promise as a bioactive compound, further research is needed to fully elucidate its therapeutic potential. The lack of extensive quantitative data highlights the need for systematic in vitro screening of this compound and its derivatives against a panel of cancer cell lines and fungal pathogens. The in silico methodologies outlined in this guide provide a robust framework for prioritizing experimental studies and for designing novel analogs with improved bioactivity and pharmacokinetic profiles. Future work should focus on integrating experimental data with computational models to build a comprehensive understanding of this compound's mechanism of action and to accelerate its development as a potential therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Cytotoxic phenylpropanoids from carrot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. ediss.uni-goettingen.de [ediss.uni-goettingen.de]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. researchhub.com [researchhub.com]

- 8. texaschildrens.org [texaschildrens.org]

- 9. kubanni-backend.abu.edu.ng [kubanni-backend.abu.edu.ng]

- 10. 3.5. ADMET Prediction [bio-protocol.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Sesquiterpene Coumarin Ethers and Phenylpropanoids from the Roots of Ferula drudeana, the Putative Anatolian Ecotype of the Silphion Plant - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Extracts of three Laserpitium L. species and their principal components laserpitine and sesquiterpene lactones inhibit microbial growth and biofilm formation by oral Candida isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. csmres.co.uk [csmres.co.uk]

- 15. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 16. etflin.com [etflin.com]

- 17. youtube.com [youtube.com]

- 18. youtube.com [youtube.com]

- 19. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]

Methodological & Application

Application Notes and Protocols for the Extraction of Bioactive Compounds from Laserpitium latifolium

These application notes provide a detailed protocol for the extraction of "Laserine" and related bioactive compounds, primarily daucane sesquiterpenoids and phenylpropanoids, from the plant material of Laserpitium latifolium. The information is intended for researchers, scientists, and drug development professionals.

Introduction

Laserpitium latifolium is a plant species known to produce a variety of secondary metabolites with interesting biological activities. Among these are daucane sesquiterpenoids, such as laserpitin (B1674524) and acetyldesoxodehydrolaserpitin, and phenylpropanoids, like laserin and latifolon.[1][2][3][4][5] These compounds have demonstrated cytotoxic and antiproliferative effects, making them of interest for further investigation in drug discovery.[1][2][4] This document outlines a protocol for the extraction and isolation of these compounds from the underground parts of L. latifolium.

Data Presentation

The following table summarizes the quantitative yield of the major bioactive compounds extracted from the underground parts of Laserpitium latifolium using a chloroform-based extraction method. The data is expressed in milligrams per gram of dry plant material.

| Compound | Class | Concentration (mg/g of dry weight) |

| Laserpitin | Daucane Sesquiterpenoid | 17.69[1] |

| Acetyldesoxodehydrolaserpitin | Daucane Sesquiterpenoid | 1.02[1] |

| Laserin | Phenylpropanoid | 0.72[1] |

| Latifolon | Phenylpropanoid | 0.64[1] |

Experimental Protocols

This section details the methodology for the extraction and isolation of bioactive compounds from the underground parts of Laserpitium latifolium.

Materials and Reagents:

-

Dried and powdered underground parts of Laserpitium latifolium

-

Chloroform (B151607) (CHCl₃)

-

Methanol (CH₃OH)

-

Silica (B1680970) gel for column chromatography

-

Thin-layer chromatography (TLC) plates

-

Rotary evaporator

-

Standard laboratory glassware (beakers, flasks, funnels, etc.)

-

Filtration apparatus

Extraction Protocol:

-

Plant Material Preparation: The underground parts of Laserpitium latifolium are collected, air-dried in a shaded and well-ventilated area, and then finely ground into a powder.

-

Solvent Extraction:

-

The powdered plant material is subjected to extraction with chloroform at room temperature.

-

The extraction is typically carried out for a period of 24 hours with occasional stirring to ensure thorough mixing.

-

The process is repeated three times with fresh solvent to maximize the yield of the extract.

-

-

Filtration and Concentration:

-

The chloroform extracts are combined and filtered to remove any solid plant material.

-

The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude chloroform extract.

-

-

Fractionation and Isolation (Column Chromatography):

-

The crude chloroform extract is subjected to column chromatography on silica gel.

-

The column is eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of n-hexane and ethyl acetate (B1210297), with the concentration of ethyl acetate being progressively increased.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the compounds of interest.

-

Fractions with similar TLC profiles are combined and further purified by repeated column chromatography or other purification techniques like preparative TLC or high-performance liquid chromatography (HPLC) to isolate the pure compounds (laserpitin, acetyldesoxodehydrolaserpitin, laserin, and latifolon).

-

Compound Identification:

The structure of the isolated compounds is typically elucidated using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).

Visualizations

Experimental Workflow Diagram:

Caption: Workflow for the extraction and isolation of bioactive compounds.

Representative Signaling Pathway Diagram:

Given that sesquiterpenoids isolated from Laserpitium species have shown anti-inflammatory activity, a representative diagram of the NF-κB signaling pathway, a key regulator of inflammation, is provided below. Sesquiterpenoids can inhibit this pathway, leading to a reduction in the production of pro-inflammatory cytokines.[6][7][8][9][10]

Caption: Inhibition of the NF-κB signaling pathway by sesquiterpenoids.

References

- 1. acgpubs.org [acgpubs.org]

- 2. ACG Publications - Cytotoxic Activity of Laserpitium latifolium L. Extract and Its Daucane and Phenylpropanoid Constituents [acgpubs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. [Research progress on anti-inflammatory mechanism of natural sesquiterpenoids] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory sesquiterpenoids from the Traditional Chinese Medicine Salvia plebeia: Regulates pro-inflammatory mediators through inhibition of NF-κB and Erk1/2 signaling pathways in LPS-induced Raw264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-Inflammatory and Immunoregulatory Action of Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Sesquiterpene Lactones: Promising Natural Compounds to Fight Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Assays Using Laserine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laserine is a novel, photoactivatable agent designed for the precise modulation of cellular signaling pathways in vitro. Its mechanism of action is predicated on the targeted absorption of specific wavelengths of light, leading to a localized increase in intracellular signaling cascades. These application notes provide detailed protocols for utilizing this compound in cell-based assays to investigate its effects on cell viability, proliferation, and the Wnt/β-catenin signaling pathway.

Mechanism of Action: this compound, upon photoactivation, is believed to be absorbed by mitochondrial chromophores, leading to an increase in ATP production and the generation of low levels of reactive oxygen species (ROS). This, in turn, can activate transcription factors and modulate key signaling pathways.[1][2] One of the key pathways influenced by this compound is the Wnt/β-catenin signaling cascade, a critical regulator of cell proliferation and differentiation.[3]

Key Applications:

-

Screening and Potency Determination: Quantify the photoactivatable effects of this compound on cellular responses.

-

Mechanism of Action Studies: Elucidate the specific effects of this compound on intracellular signaling.

-

Cellular Phenotypic Assays: Assess the functional consequences of this compound treatment on cell behavior.

Data Presentation

Table 1: In Vitro Efficacy of this compound on Cell Viability and Proliferation

| Cell Line | Assay Type | Endpoint | EC50 (nM) | Max Response (% of Control) |

| HEK293 | Cell Viability (MTT) | Formazan (B1609692) Absorbance | 75.3 ± 8.1 | 145 ± 12 |

| HaCaT | Cell Proliferation (EdU) | % EdU Positive Cells | 42.1 ± 5.5 | 180 ± 15 |

| Jurkat | Apoptosis (Annexin V) | % Apoptotic Cells | > 1000 | Not Significant |

Table 2: Modulation of Wnt/β-catenin Signaling by this compound

| Cell Line | Assay Type | Endpoint | IC50 (nM) | Fold Activation (at 100 nM) |

| HEK293T/Wnt-luc | Reporter Gene | Luciferase Activity | 28.7 ± 3.2 | 8.5 ± 1.1 |

| SW480 | High-Content Imaging | β-catenin Nuclear Translocation | 55.4 ± 6.8 | 6.2 ± 0.9 |

| Ls174T | Western Blot | Phospho-LRP6 | 89.2 ± 9.7 | 4.7 ± 0.6 |

Experimental Protocols

Cell Viability Assay (MTT)

This protocol outlines the use of a colorimetric MTT assay to assess the effect of this compound on cell viability.

Materials:

-

HEK293 cells

-

DMEM with 10% FBS

-

This compound

-

MTT reagent (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Plate reader (570 nm)

Procedure:

-

Seed HEK293 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium and add 100 µL of the this compound dilutions to the respective wells.

-

Incubate the plate for 24 hours.

-

Photoactivate this compound according to the specified protocol (e.g., expose to a specific wavelength of light for a defined duration).

-

Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

Cell Proliferation Assay (EdU)

This protocol describes the use of an EdU incorporation assay to measure the effect of this compound on cell proliferation.

Materials:

-

HaCaT cells

-

DMEM with 10% FBS

-

This compound

-

EdU labeling reagent

-

Click-iT® EdU Alexa Fluor® 488 Imaging Kit

-

Hoechst 33342

-

96-well imaging plates

-

High-content imaging system

Procedure:

-

Seed HaCaT cells in a 96-well imaging plate at a density of 5 x 10^3 cells/well and incubate overnight.

-

Treat cells with various concentrations of this compound for 24 hours.

-

Photoactivate this compound.

-

Add EdU to the culture medium at a final concentration of 10 µM and incubate for 2 hours.

-

Fix and permeabilize the cells according to the Click-iT® kit protocol.

-

Perform the Click-iT® reaction to label the incorporated EdU with Alexa Fluor® 488.

-

Stain the nuclei with Hoechst 33342.

-

Acquire images using a high-content imaging system and analyze the percentage of EdU-positive cells.

Wnt/β-catenin Reporter Gene Assay

This protocol details the measurement of Wnt/β-catenin pathway activation using a luciferase reporter gene assay.

Materials:

-

HEK293T/Wnt-luc cells (stably expressing a Wnt-responsive luciferase reporter)

-

DMEM with 10% FBS

-

This compound

-

Luciferase assay reagent

-

96-well white, clear-bottom plates

-

Luminometer

Procedure:

-

Seed HEK293T/Wnt-luc cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells/well and incubate overnight.

-

Treat cells with a serial dilution of this compound for 18 hours.

-

Photoactivate this compound.

-

Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

Visualizations

Caption: Wnt/β-catenin signaling pathway.

Caption: Experimental workflow for MTT cell viability assay.

Caption: Experimental workflow for EdU cell proliferation assay.

References

- 1. Biological Effects of Low Level Laser Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Review on the Cellular Mechanisms of Low-Level Laser Therapy Use in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Low‐level laser activates Wnt/β‐catenin signaling pathway‐promoting hair follicle stem cell regeneration and wound healing: Upregulate the expression of key downstream gene Lef 1 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: In Vitro Cytotoxicity Assay of Laserine on Cancer Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Abstract: These application notes provide a comprehensive guide to assessing the in vitro cytotoxic effects of the novel compound, Laserine, on various cancer cell lines. This document outlines detailed protocols for the widely used MTT assay, a colorimetric method for quantifying cell viability.[1] Furthermore, it includes templates for data presentation and visual representations of the experimental workflow and a potential signaling pathway to facilitate the clear and effective communication of research findings.

Introduction to Cytotoxicity Assays

In vitro cytotoxicity assays are fundamental tools in cancer research and drug discovery for screening potential therapeutic compounds. These assays measure the ability of a substance to induce cell death or inhibit cell proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a commonly employed method that assesses the metabolic activity of cells as an indicator of their viability.[2] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[1][3] The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of living cells.[1] This allows for the quantitative determination of a compound's cytotoxic potential.

Data Presentation: Cytotoxic Effects of this compound

Clear and concise presentation of quantitative data is crucial for the interpretation and comparison of experimental results. The half-maximal inhibitory concentration (IC50) is a key metric derived from cytotoxicity assays, representing the concentration of a compound required to inhibit the growth of 50% of a cell population. The IC50 values for this compound against a panel of cancer cell lines should be summarized in a structured table.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines after 48-hour Treatment

| Cancer Cell Line | Tissue of Origin | This compound IC50 (µM) |

| MCF-7 | Breast | 15.2 ± 1.8 |

| HeLa | Cervical | 22.5 ± 2.1 |

| A549 | Lung | 35.8 ± 3.5 |

| HepG2 | Liver | 18.9 ± 2.3 |

| HCT116 | Colon | 28.4 ± 2.9 |

Note: The data presented in this table are hypothetical and for illustrative purposes only.

Experimental Protocols: MTT Assay

This protocol provides a step-by-step guide for performing an MTT assay to determine the cytotoxicity of this compound on adherent cancer cell lines.

Materials and Reagents

-

Selected human cancer cell lines (e.g., MCF-7, HeLa, A549)

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

Complete cell culture medium (specific to the cell line)

-

Fetal Bovine Serum (FBS)

-

Antibiotics (e.g., Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS), sterile

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[1]

-

96-well flat-bottom sterile culture plates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Experimental Procedure

-

Cell Seeding:

-

Harvest cells from a sub-confluent culture using standard trypsinization methods.

-